molecular formula C12H22O6P2S B022971 2,5-Bis(diethoxyphosphoryl)thiophene CAS No. 100651-98-7

2,5-Bis(diethoxyphosphoryl)thiophene

Cat. No.: B022971
CAS No.: 100651-98-7
M. Wt: 356.31 g/mol
InChI Key: UXDZSFJMBBHZEC-UHFFFAOYSA-N
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Description

2,5-Bis(diethoxyphosphoryl)thiophene is an organic compound belonging to the class of thiophenes and phosphonates. Thiophene derivatives are widely used in the development of optoelectronic devices due to their conductive and luminescent properties. This compound is known for its unique structure, which includes a thiophene ring substituted with diethoxyphosphoryl groups at the 2 and 5 positions.

Preparation Methods

The synthesis of thiophene derivatives, including 2,5-Bis(diethoxyphosphoryl)thiophene, can be achieved through various methods. Some common synthetic routes include:

    Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives.

    Paal–Knorr Thiophene Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

    Cycloaddition Reactions: For example, the cycloaddition of 1,4-dithiane-2,5-diol with several ynals to produce 2-substituted thiophene derivatives.

Chemical Reactions Analysis

2,5-Bis(diethoxyphosphoryl)thiophene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphonates to phosphines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Bis(diethoxyphosphoryl)thiophene has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of advanced materials with unique electronic properties.

    Biology: Thiophene derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Some thiophene-based compounds are used as nonsteroidal anti-inflammatory drugs and dental anesthetics.

    Industry: Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 2,5-Bis(diethoxyphosphoryl)thiophene involves its interaction with molecular targets and pathways. For example, in optoelectronic applications, the compound’s conductive properties are due to the delocalization of electrons within the thiophene ring. In biological systems, the compound may interact with specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

2,5-Bis(diethoxyphosphoryl)thiophene can be compared with other thiophene derivatives, such as:

    2,5-Bis(trimethylstannyl)thiophene: Used in the synthesis of polythiophenes for electronic applications.

    Thieno[2,3-b]thiophene: Known for its antiviral, antitumor, and antimicrobial properties.

    2,5-Bis(benzoxazol-2-yl)thiophene: Studied for its excited-state intramolecular proton transfer mechanism.

Each of these compounds has unique properties and applications, highlighting the versatility of thiophene derivatives in various fields.

Properties

IUPAC Name

2,5-bis(diethoxyphosphoryl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6P2S/c1-5-15-19(13,16-6-2)11-9-10-12(21-11)20(14,17-7-3)18-8-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDZSFJMBBHZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(S1)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369771
Record name Tetraethyl thiene-2,5-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100651-98-7
Record name Tetraethyl thiene-2,5-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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